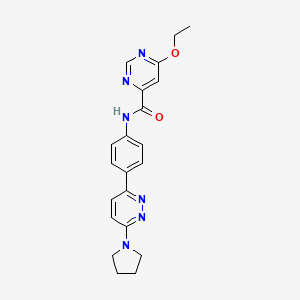
6-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional coverage due to the non-planarity of the ring . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds with a pyrrolidine ring have been found to have various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生物活性
6-Ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes ethoxy, pyrrolidinyl, and pyridazinyl moieties. This compound is being investigated for its potential biological activities, particularly in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is C21H22N6O2, with a molecular weight of 390.4 g/mol. The structure features a pyrimidine core linked to a phenyl group substituted with a pyridazinyl structure and an ethoxy group, enhancing its solubility and reactivity compared to simpler analogs .
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 2034433-47-9 |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity , particularly against Mycobacterium tuberculosis. The presence of the pyrrolidinyl and pyridazinyl groups may enhance its interaction with biological macromolecules, influencing various biochemical pathways relevant to microbial growth inhibition.
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features may possess neuroprotective properties . For example, related compounds have been shown to modulate pathways involved in neuroprotection through the activation of signaling molecules like AKT and PKA. This suggests that this compound could be explored for neuroprotective applications .
Molecular docking studies indicate that this compound may effectively bind to specific enzymes or receptors involved in disease pathways, particularly those related to tuberculosis and cancer. The unique combination of functional groups in this compound allows for diverse interactions with biological targets .
Case Studies and Research Findings
Recent studies have highlighted the importance of exploring the interactions between this compound and various biological targets:
- Antimicrobial Activity : A study investigating the efficacy of related compounds against Mycobacterium tuberculosis showed promising results, warranting further exploration into the specific mechanisms by which this compound operates.
- Cytotoxicity in Cancer Models : Research on structurally similar compounds revealed enhanced cytotoxicity in cancer cell lines, suggesting that modifications to the structure could yield derivatives with improved anticancer activity .
- Neuroprotection Studies : Investigations into neuroprotective effects demonstrated that compounds with similar frameworks could prevent neuronal death under stress conditions, indicating potential applications for this compound in neurodegenerative diseases .
属性
IUPAC Name |
6-ethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-2-29-20-13-18(22-14-23-20)21(28)24-16-7-5-15(6-8-16)17-9-10-19(26-25-17)27-11-3-4-12-27/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGMVRXGRZPLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














